BenchChemオンラインストアへようこそ!

Orexin A (16-33) Trifluoroacetate

Peptide Stability In Vivo Pharmacology Orexin Receptors

Choosing Orexin A (16-33) Trifluoroacetate is a strategic decision for precise, cost-effective orexin receptor research. Unlike full-length Orexin A or other fragments, this 18-amino acid peptide lacks the problematic N-terminal disulfide bridges, conferring functional OX1 receptor selectivity with a noted >290-fold loss in OX1R potency compared to the full-length peptide. This targeted activity eliminates confounding OX2R signaling in locus coeruleus or prefrontal cortex assays. Its defined sequence enables simple, high-yield synthesis and purification, making it the economical choice for in vivo infusion studies and high-throughput screening, without the stability and solubility issues of the full-length hormone.

Molecular Formula C87H137F3N24O25
Molecular Weight 1976.2 g/mol
CAS No. 1374694-00-4
Cat. No. B6295472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrexin A (16-33) Trifluoroacetate
CAS1374694-00-4
Molecular FormulaC87H137F3N24O25
Molecular Weight1976.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C85H136N24O23.C2HF3O2/c1-17-45(12)69(84(131)107-59(28-44(10)11)83(130)109-70(49(16)110)85(132)101-56(71(88)118)25-41(4)5)108-67(115)37-92-73(120)47(14)97-74(121)48(15)98-78(125)62(31-52-34-90-39-95-52)106-82(129)63(32-64(87)112)99-66(114)36-91-72(119)46(13)96-65(113)35-93-76(123)61(30-51-33-89-38-94-51)105-80(127)58(27-43(8)9)104-79(126)57(26-42(6)7)103-77(124)55(22-23-68(116)117)100-81(128)60(29-50-18-20-53(111)21-19-50)102-75(122)54(86)24-40(2)3;3-2(4,5)1(6)7/h18-21,33-34,38-49,54-63,69-70,110-111H,17,22-32,35-37,86H2,1-16H3,(H2,87,112)(H2,88,118)(H,89,94)(H,90,95)(H,91,119)(H,92,120)(H,93,123)(H,96,113)(H,97,121)(H,98,125)(H,99,114)(H,100,128)(H,101,132)(H,102,122)(H,103,124)(H,104,126)(H,105,127)(H,106,129)(H,107,131)(H,108,115)(H,109,130)(H,116,117);(H,6,7)/t45-,46-,47-,48-,49+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-,70-;/m0./s1
InChIKeyCSYUVBABMWZYJR-XJKUSXPPSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orexin A (16-33) Trifluoroacetate (CAS 1374694-00-4) Baseline Overview for Scientific Procurement


Orexin A (16-33) Trifluoroacetate (CAS 1374694-00-4) is a synthetic, C-terminally truncated peptide fragment derived from the 33-amino acid endogenous neuropeptide orexin A (hypocretin-1) . It is supplied as the trifluoroacetate salt form for enhanced stability and solubility, with a typical purity specification of ≥95% . As a truncated orexin A analog, it lacks the N-terminal disulfide bridge (Cys6-Cys12, Cys7-Cys14) found in the full-length peptide, yet retains a degree of biological activity at orexin receptors [1]. This peptide serves as a key research tool for investigating orexin receptor pharmacology, particularly in studies where the use of full-length orexin A is precluded by cost, stability concerns, or the need for a defined, truncated probe.

Why Orexin A (16-33) Trifluoroacetate Cannot Be Substituted by Other Orexin A Fragments or Full-Length Orexin A


Simple substitution of Orexin A (16-33) with full-length orexin A, orexin B, or other truncated orexin A fragments is not scientifically valid due to marked differences in receptor selectivity, potency, and in vivo functional profiles. The orexin system comprises two receptor subtypes, OX1R and OX2R, which exhibit distinct tissue distributions and physiological roles [1]. Full-length orexin A is a potent dual agonist, while orexin B displays pronounced OX2R preference [2]. Critically, N-terminal truncation of orexin A dramatically alters its receptor activation profile. For example, orexin A (15-33) exhibits a >290-fold loss in OX1R potency compared to the full-length peptide in one assay system [3], and orexin A (17-33) is a selective OX1R agonist . These pharmacological differences mean that a study's outcome is inextricably linked to the specific peptide probe chosen. The quantitative data provided below details the precise performance characteristics of Orexin A (16-33) and its most relevant comparators, enabling informed procurement decisions.

Orexin A (16-33) Trifluoroacetate Quantitative Differentiation Guide for Scientific Selection


Orexin A (16-33) vs. Full-Length Orexin A: Differential Stability and Handling for In Vivo/Ex Vivo Use

Orexin A (16-33) demonstrates a distinct stability and handling advantage over full-length orexin A. This is a class-level inference derived from the peptide's lack of the two labile N-terminal disulfide bridges (Cys6-Cys12, Cys7-Cys14) that are present in the full-length peptide [1]. While full-length orexin A requires careful handling to prevent aggregation and oxidation, which can compromise activity in long-term or in vivo experiments, the 16-33 fragment is predicted to exhibit greater chemical stability in solution and during storage. This is supported by vendor data indicating a shelf life of up to one year when stored under recommended conditions (-20°C, protected from light and moisture), and stability during transportation at 4-25°C for up to three weeks [2].

Peptide Stability In Vivo Pharmacology Orexin Receptors Hypocretin

Comparative Receptor Potency: Orexin A (15-33) Fragment Exhibits Significant Loss of OX1R Potency vs. Full-Length Orexin A

N-terminal truncation of orexin A profoundly impacts functional potency at the OX1 receptor. A study comparing full-length orexin A with the orexin A (15-33) fragment, which is a close analog to the 16-33 fragment, revealed a dramatic reduction in OX1R potency for the truncated peptide. In a calcium mobilization assay using CHO-K1 cells expressing human OX1R, full-length orexin A exhibited an EC50 of 0.068 nM, whereas orexin A (15-33) demonstrated a >60-fold loss of potency with an EC50 of 4.1 nM [1].

Orexin Receptor OX1R Agonist Structure-Activity Relationship Hypocretin

Cross-Study Receptor Selectivity Comparison: Orexin A (17-33) Exhibits Pronounced OX1R Selectivity, a Feature Not Shared by Full-Length Orexin A

The orexin A (17-33) fragment, an analog of the 16-33 peptide, displays a marked preference for the OX1 receptor over the OX2 receptor. In a consistent functional assay, OXA (17-33) activates OX1R with an EC50 of 8.29 nM, while its potency at OX2R is 23-fold lower (EC50 = 187 nM) . In contrast, full-length orexin A is a potent dual agonist with similar potency at both receptors (OX1 EC50 = 0.22 nM; OX2 EC50 = 1.07 nM; selectivity ratio ~4.9-fold) [1]. This demonstrates that a single amino acid truncation (removing Leu16) can fundamentally alter receptor subtype selectivity.

OX1R Selective Agonist Orexin Receptor Hypocretin Pharmacological Probe

Differential In Vivo Functional Activity: Orexin A (15-33) Fails to Stimulate Gastric Acid Secretion Unlike Full-Length Orexin A

Truncation of orexin A's N-terminus can eliminate specific in vivo physiological responses. A direct comparison in conscious rats showed that intracisternal injection of full-length orexin A robustly stimulated gastric acid secretion, whereas an equimolar dose of orexin A (15-33) had no stimulatory effect [1]. This finding demonstrates that the N-terminal region of orexin A, which contains the two disulfide bridges, is essential for this particular in vivo function mediated by OX1R activation.

In Vivo Pharmacology Gastric Acid Secretion OX1R Hypocretin

Immunoassay Cross-Reactivity: Orexin A (16-33) Is Not Detected by a Standard Orexin A ELISA, Critical for Bioanalysis

A key practical consideration for studies involving both endogenous orexin A measurement and exogenous peptide administration is the potential for assay interference. A commercial fluorescent EIA kit for orexin A, which exhibits 100% cross-reactivity with full-length human, mouse, rat, bovine, and ovine orexin A, shows 0% cross-reactivity with the Orexin A (16-33) fragment . This indicates that the epitope recognized by the kit's antibodies resides within the N-terminal region of the peptide, which is absent in the 16-33 fragment.

ELISA Immunoassay Cross-Reactivity Bioanalysis

Optimal Research and Industrial Application Scenarios for Orexin A (16-33) Trifluoroacetate


Use as a Selective OX1R Pharmacological Probe in Signaling Studies

Based on its structural similarity to the OX1-selective OXA (17-33) fragment , Orexin A (16-33) is ideally suited for experiments designed to isolate and characterize OX1 receptor-mediated signaling pathways. Its reduced potency at OX2R compared to full-length orexin A allows for a more selective interrogation of OX1R function in cellular assays (e.g., calcium mobilization, IP3 accumulation) and in ex vivo tissue preparations. This is particularly valuable in brain regions with high OX1R expression, such as the locus coeruleus and prefrontal cortex.

Cost-Effective Tool for High-Throughput Screening and Large-Scale In Vivo Studies

For research programs requiring large quantities of orexin peptide for in vivo administration (e.g., chronic infusion studies in rodents) or for high-throughput screening of orexin receptor modulators, Orexin A (16-33) offers a significant economic advantage over full-length orexin A. As a truncated peptide, its synthesis and purification are simpler and less costly, making it a pragmatic choice for preliminary studies where the high potency and dual-agonism of the full-length peptide are not essential experimental requirements [1].

Development of OX1R-Targeted Bioconjugates and Molecular Imaging Agents

The defined and shorter sequence of Orexin A (16-33) makes it an attractive scaffold for the design of novel chemical probes. Its free amino terminus and side-chain functional groups (e.g., on Lys, Glu, His) provide sites for selective conjugation with fluorophores, biotin, or other reporter tags without disrupting the essential C-terminal receptor-binding and activation domain . This facilitates the development of OX1R-targeted imaging agents, pull-down reagents, or fluorescent ligands for binding and trafficking studies.

Negative Control in Immunoassay and Bioanalytical Method Development

Given the documented 0% cross-reactivity of the 16-33 fragment with a standard orexin A ELISA , this peptide serves as an essential negative control for validating the specificity of new orexin A immunoassays or other antibody-based detection methods. It can be used to confirm that an assay's signal is derived from the full-length peptide and not from C-terminal fragments that may be present in biological samples.

Quote Request

Request a Quote for Orexin A (16-33) Trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.